Methyl 5-methoxy-1H-indole-6-carboxylate
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Overview
Description
Methyl 5-methoxy-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of Methyl 5-methoxy-1H-indole-6-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability .
Chemical Reactions Analysis
Methyl 5-methoxy-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methyl 5-methoxy-1H-indole-6-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-1H-indole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 5-methoxy-1H-indole-6-carboxylate can be compared with other indole derivatives, such as:
- Methyl 5-cyano-1H-indole-6-carboxylate
- Methyl 5-amino-1H-indole-6-carboxylate
- Methyl 5-chloro-1H-indole-6-carboxylate
These compounds share a similar indole core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. This compound is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 5-methoxy-1H-indole-6-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-14-10-5-7-3-4-12-9(7)6-8(10)11(13)15-2/h3-6,12H,1-2H3 |
InChI Key |
XAPFUZUKWJMBHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)C(=O)OC |
Origin of Product |
United States |
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